molecular formula C23H19N3O3 B11015296 N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11015296
M. Wt: 385.4 g/mol
InChI Key: MLNXIOKHDUIOQY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic small molecule characterized by a quinoline backbone substituted with a pyridinyl group at the 2-position and a 3,5-dimethoxyphenyl carboxamide moiety at the 4-position.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-17-11-16(12-18(13-17)29-2)25-23(27)20-14-22(15-7-9-24-10-8-15)26-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,25,27)

InChI Key

MLNXIOKHDUIOQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the pyridin-4-yl group can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes reactions at three primary sites: the quinoline nitrogen, pyridine ring, and carboxamide group.

Reaction Type Reagents/Conditions Products
Oxidation H<sub>2</sub>O<sub>2</sub>, acidic mediaQuinoline N-oxide derivatives
Reduction NaBH<sub>4</sub>, Ni catalystPartially saturated quinoline analogs
Hydrolysis HCl/H<sub>2</sub>O, refluxQuinoline-4-carboxylic acid + 3,5-dimethoxyaniline
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at quinoline C-5/C-7 positions

Mechanistic Insights from Analogous Systems

Reaction pathways for related quinoline-carboxamides (e.g., 1n in ) reveal:

  • Nucleophilic attack on aldehyde intermediates forms imine linkages.

  • Cyclization via enol tautomers of α-keto acids creates fused ring systems.

  • Aromatization through hydride transfer completes quinoline core formation .

Catalytic role : Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@(CH<sub>2</sub>)<sub>3</sub>–urea–thiazole sulfonic acid chloride enhances reaction efficiency by stabilizing transition states .

Stability and Side Reactions

The compound shows limited thermal stability above 200°C, with decomposition pathways including:

  • Decarboxylation : Loss of CO<sub>2</sub> under acidic conditions.

  • Demethoxylation : Cleavage of methoxy groups at high temperatures.

Comparative Reactivity Table

Data from structural analogs highlights positional effects on reactivity:

Derivative Reactivity Trend Primary Modification Site
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl) variantHigher electrophilic substitutionQuinoline C-5/C-7
Pyridin-3-yl analogsEnhanced oxidation susceptibilityPyridine N-atom
2-(Pyridin-2-yl) derivativesPreferential hydrolysisAmide bond

Spectroscopic Evidence

Reaction outcomes are validated through:

  • <sup>1</sup>H NMR : Shifts at δ 8.5–9.5 ppm confirm aromatic proton environments post-modification .

  • IR : Carboxamide C=O stretch at ~1700 cm<sup>−1</sup> diminishes after hydrolysis.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, in combating malaria. The compound has shown promising antiplasmodial activity against Plasmodium falciparum, with mechanisms involving the inhibition of translation elongation factor 2 (PfEF2), essential for protein synthesis in the parasite. This mechanism is novel among antimalarials and suggests a pathway for developing new treatments that can evade existing drug resistance .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

Compound NameEC50 (nM)Mechanism of Action
This compound120Inhibition of PfEF2
DDD107498<10Inhibition of PfEF2
Other DerivativesVariesVarious mechanisms

Anticancer Research

The anticancer properties of quinoline derivatives are under extensive investigation. This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary results indicate that it may selectively target cancerous cells, potentially leading to the development of new cancer therapies .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/mL)Observations
HCT-1161.9 - 7.52Good selective targeting
MCF-7VariesEffective against breast cancer

Synthesis and Chemical Properties

The synthesis of this compound involves several steps including the formation of the quinoline core through reactions such as the Pfitzinger reaction and subsequent substitution reactions to introduce the pyridine and methoxy groups. Optimizing these synthetic routes is crucial for enhancing yield and purity, which are essential for further biological testing.

Table 3: Synthetic Routes Overview

StepReaction TypeKey Reagents
Formation of QuinolinePfitzinger ReactionIsatin, Aromatic Aldehyde
Substitution ReactionsElectrophilic/NucleophilicVarious halogenating agents
AmidationCarboxylic Acid + AmineCarboxylic acid derivatives

Future Research Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Understanding how structural variations affect biological activity.
  • In Vivo Testing : Evaluating efficacy in animal models to assess therapeutic potential.
  • Resistance Studies : Investigating potential resistance mechanisms in target pathogens.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinoline-4-carboxamides and benzamide derivatives. Below is a comparative analysis with structurally or functionally related molecules:

Core Structural Variations
Compound Name Core Structure Key Substituents Reported Bioactivity
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide Quinoline-4-carboxamide 3,5-dimethoxyphenyl, pyridin-4-yl Limited published data; hypothesized kinase inhibition
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-dimethoxyphenethyl Antiproliferative activity in cancer cell lines (IC₅₀: 5–10 μM)

Key Differences :

  • This may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Substituent Positioning : The 3,5-dimethoxyphenyl group in the target compound vs. the 3,4-dimethoxyphenethyl group in Rip-B alters electronic and steric properties. Methoxy groups at the 3,5-positions create symmetrical electron-donating effects, possibly improving metabolic stability compared to the 3,4-unsymmetrical arrangement in Rip-B .

Implications :

  • The higher logP of the quinoline derivative suggests improved membrane permeability but may compromise aqueous solubility, necessitating formulation optimization.
  • Rip-B’s lower synthetic complexity (benzamide vs. quinoline synthesis) contributes to its higher yield (80%), whereas the target compound’s multi-step synthesis likely reduces scalability .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a quinoline core with a pyridine ring and a dimethoxyphenyl group. This unique arrangement of functional groups is believed to influence its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

The compound's mechanism may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

CytokineInhibition (%) at 10 µMReference
TNF-α61–85
IL-676–93

These findings suggest potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting critical signaling pathways involved in cell growth and survival.
  • Modulation of Gene Expression : By affecting transcription factors, it may alter the expression of genes associated with cancer progression and inflammation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting cell death.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of quinoline compounds to enhance their biological activity. For instance:

  • A study synthesized multiple quinoline derivatives and tested them against different cancer cell lines, revealing that certain modifications significantly improved potency compared to standard treatments like doxorubicin .
  • Another investigation highlighted the synthesis of new compounds with structural similarities to this compound, which displayed enhanced anticancer activity through similar mechanisms .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide?

Answer:
The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a substituted aniline. Key steps include:

  • Coupling Agents : Use PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF for amide bond formation, achieving yields of ~59% under room-temperature stirring (16–24 hours) .
  • Solvent Systems : Dry DMF is preferred for solubility and reaction efficiency. Post-reaction, precipitation is induced by adding ice-cold water, followed by vacuum filtration .
  • Purification : Reverse-phase HPLC (e.g., Agilent 1200 with Zorbax SB-C18 column) using gradients of MeCN/H2O with 0.1% TFA improves purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR in DMSO-d6d_6 or CDCl3_3 resolve aromatic protons (δ 7.5–9.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Purity Assessment :
    • HPLC : Isocratic elution (e.g., 70% MeCN/30% H2_2O) with UV detection at 254 nm ensures ≥98% purity .

Advanced: How do structural modifications (e.g., methoxy positioning) influence biological activity?

Answer:

  • Methoxy Group Impact :
    • 3,5-Dimethoxy Substitution : Enhances lipophilicity (LogP ~2.5) and π-π stacking with target proteins, as seen in analogues with improved IC50_{50} values .
    • Pyridine vs. Other Heterocycles : Pyridin-4-yl groups improve solubility and hydrogen-bonding interactions compared to phenyl substituents .
  • SAR Studies : Replace the quinoline core with pyrimidoquinolines (e.g., Scheme 11 in ) to evaluate scaffold flexibility.

Advanced: How should researchers address instability during storage or in biological assays?

Answer:

  • Storage Conditions :
    • Store as a lyophilized powder at -20°C under argon to prevent oxidation. Avoid prolonged exposure to DMSO, which accelerates degradation .
  • Assay Design :
    • Use fresh stock solutions in PBS (pH 7.4) with ≤1% DMSO. Monitor stability via HPLC at 0, 6, and 24 hours .

Advanced: How can contradictory data in cytotoxicity assays be resolved?

Answer:

  • Control Experiments :
    • Include reference compounds (e.g., doxorubicin) and vehicle controls to validate assay conditions .
  • Mechanistic Studies :
    • Perform target engagement assays (e.g., FAP inhibition in ) to confirm on-target effects.
    • Evaluate off-target interactions via kinase profiling panels .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazard Classification :
    • Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) .
  • Emergency Protocols :
    • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

  • Formulation :
    • Use co-solvents (e.g., 10% Cremophor EL in saline) or cyclodextrin-based carriers .
  • Salt Formation :
    • Synthesize hydrochloride or phosphate salts (e.g., as in ) to enhance aqueous solubility by 2–3 fold.

Advanced: How can computational modeling guide derivative design?

Answer:

  • Docking Studies :
    • Use AutoDock Vina with X-ray structures (e.g., PDB 3W2A) to predict binding modes of the quinoline core .
  • ADMET Prediction :
    • SwissADME estimates bioavailability (TPSA >80 Ų reduces BBB penetration) and CYP450 interactions .

Basic: What are the key differences between lab-scale and pilot-scale synthesis?

Answer:

  • Scale-Up Challenges :
    • Replace DMF with greener solvents (e.g., 2-MeTHF) to improve safety and reduce waste .
    • Optimize stirring rates and cooling systems to maintain yields >50% at >10 g scale .

Advanced: How can researchers validate target specificity in complex biological systems?

Answer:

  • Genetic Knockout Models :
    • Use Fap-deficient mice (as in ) to confirm on-target effects in vivo.
  • Proteomic Profiling :
    • SILAC-based mass spectrometry identifies off-target protein interactions .

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